N-[(3-chloro-4-fluorophenyl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Beschreibung
This compound belongs to the triazole-carboxamide class, characterized by a 1,2,3-triazole core substituted with a 4-methylphenyl group at the 1-position and a (3-chloro-4-fluorophenyl)methyl carboxamide moiety at the 4-position. Its synthesis involves reacting 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid with thionyl chloride to form the acid chloride, followed by coupling with (3-chloro-4-fluorophenyl)methanamine . Structural confirmation is achieved via IR, $^1$H NMR, and mass spectrometry. While its specific biological target remains underexplored in the provided evidence, its structural analogs demonstrate diverse pharmacological activities, including antiepileptic, anticancer, and enzyme-inhibitory properties.
Eigenschaften
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-1-(4-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O/c1-11-2-5-13(6-3-11)23-10-16(21-22-23)17(24)20-9-12-4-7-15(19)14(18)8-12/h2-8,10H,9H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCFMUNYVLJVDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Structural Analogs in Antiepileptic Drug (AED) Development
- Rufinamide (RFM): 1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide (CAS 106308-44-5). Key Differences: Rufinamide substitutes the 2,6-difluorobenzyl group instead of the 3-chloro-4-fluorobenzyl group in the target compound. Activity: Approved for Lennox-Gastaut syndrome and partial-onset seizures. Its triazole ring is critical for modulating voltage-gated sodium channels . Pharmacokinetics: Higher metabolic stability due to the lack of chloro substituents, which may reduce hepatic clearance compared to the target compound .
- RTG (Retigabine): N-(2-Amino-4-(4-fluorobenzylamino)phenyl carbamic acid ethyl ester. Key Differences: An ester derivative with a fluorobenzylamino group, structurally distinct from triazole-carboxamides. Activity: Potassium channel opener; withdrawn due to side effects but highlights the role of fluorine in enhancing CNS penetration .
Triazole-Carboxamides in Enzyme Inhibition
MKA027 (N-Benzyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide) :
Z995908944 (N-(2-Chloro-6-Fluorobenzyl)-1-(m-Tolyl)-1H-1,2,3-Triazole-4-Carboxamide) :
- Key Differences : Contains a 2-chloro-6-fluorobenzyl group and m-tolyl substituent.
- Synthesis : Prepared via coupling of 1-(m-tolyl)-1H-1,2,3-triazole-4-carboxylic acid with (2-chloro-6-fluorophenyl)methanamine (50% yield) .
- Application : Potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR), indicating triazole-carboxamides’ versatility in ion channel modulation .
Substituted Triazole-Carboxamides in Metabolic Disorders
- 3o (5-Ethyl-1-(2-Fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-Triazole-4-Carboxamide): Key Differences: Features a quinolinyl group and ethyl substitution at the 5-position. Activity: Improves glucose and lipid metabolism by inhibiting the Wnt/β-catenin pathway, highlighting the impact of aromatic heterocycles (e.g., quinoline) on metabolic targets .
Data Table: Structural and Pharmacological Comparison
*Calculated based on formula C${18}$H${15}$ClF$2$N$4$O.
Key Findings and Implications
Substituent Effects : The 3-chloro-4-fluorobenzyl group in the target compound may confer unique steric and electronic properties compared to 2,6-difluorobenzyl (Rufinamide) or unhalogenated analogs. Chlorine’s electron-withdrawing nature could influence binding affinity to undiscovered targets.
Synthetic Flexibility : Triazole-carboxamides are synthetically accessible via acid chloride coupling (e.g., thionyl chloride method) or Cu-catalyzed azide-alkyne cycloaddition, enabling rapid diversification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
